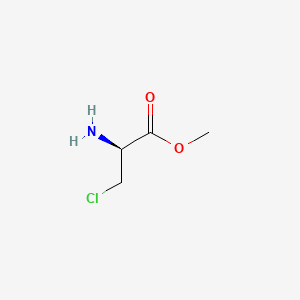

3-chloro-D-alanine methyl ester

Description

A Versatile Intermediate in Chemical Synthesis

3-Chloro-D-alanine methyl ester serves as a crucial starting material in the synthesis of various other molecules, most notably in the preparation of modified amino acids and peptides. The chlorine atom acts as a good leaving group, enabling nucleophilic substitution reactions to introduce new functional groups at the β-position of the alanine (B10760859) backbone. This has been exploited in the synthesis of novel amino acids that are not found in nature.

One of the prominent applications of this compound is as an intermediate in the synthesis of D-cycloserine, an antibiotic used in the treatment of tuberculosis. The synthesis involves the conversion of the chloro-derivative into the final cycloserine structure. Furthermore, its ester functional group makes it suitable for use in peptide synthesis, where it can be incorporated into peptide chains to create analogues with altered properties. The presence of the chloro-group can introduce specific conformational constraints or act as a reactive handle for further modifications.

A Tool for Probing and Inhibiting Enzymatic Pathways

In the field of biochemistry, 3-chloro-D-alanine and its derivatives are recognized for their ability to inhibit specific enzymes, particularly those involved in bacterial cell wall metabolism. This inhibitory action makes them valuable tools for studying these enzymes and their roles in microbial physiology.

A primary target of 3-chloro-D-alanine is alanine racemase , an enzyme essential for the conversion of L-alanine to D-alanine. D-alanine is a critical component of the peptidoglycan layer of bacterial cell walls. By inhibiting alanine racemase, 3-chloro-D-alanine disrupts the supply of D-alanine, thereby interfering with cell wall synthesis and inhibiting bacterial growth. This mechanism has been a subject of extensive research in the quest for new antibacterial agents.

Another significant enzyme inhibited by 3-chloro-D-alanine is D-amino acid oxidase (DAAO) . This enzyme is involved in the degradation of D-amino acids. The interaction of 3-chloro-D-alanine with DAAO has been studied to understand the enzyme's mechanism and substrate specificity.

Furthermore, derivatives of D-alanine are utilized as chemical reporters to study the dynamics of peptidoglycan synthesis in live bacteria. By incorporating modified D-alanine analogues into the bacterial cell wall, researchers can visualize and track the process of cell wall construction and remodeling. researchgate.net

Structure

3D Structure

Properties

CAS No. |

327064-64-2 |

|---|---|

Molecular Formula |

C4H8ClNO2 |

Molecular Weight |

137.56 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-chloropropanoate |

InChI |

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |

InChI Key |

KHUDJGGFFNDILT-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCl)N |

Canonical SMILES |

COC(=O)C(CCl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro D Alanine Methyl Ester

Stereoselective Synthesis Approaches

The synthesis of 3-chloro-D-alanine methyl ester with high stereochemical purity is crucial for its application in producing enantiomerically pure target molecules.

Synthesis from D-Serine Derivatives

A primary and well-established route for the synthesis of this compound hydrochloride involves the use of D-serine methyl ester hydrochloride as a starting material. google.com This method typically involves the reaction of the D-serine derivative with a halogenating agent in an organic solvent. google.com One approach involves reacting D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then treated with a chlorinating reagent to yield the desired product. wipo.int This particular method is noted for its simple process, mild reaction conditions, and high yield and purity, making it suitable for industrial production. wipo.int

Another described method involves the direct reaction of D-serine methyl ester hydrochloride with a halogenating agent. google.comwipo.int The choice of solvent and reaction conditions, such as temperature, plays a significant role in the efficiency and purity of the final product. For instance, a mixture of acetonitrile (B52724) and dichloromethane (B109758) has been used as the solvent system. google.com

A process for synthesizing the L-enantiomer, 3-chloro-L-alanine methyl ester hydrochloride, starts with L-serine, which is first converted to L-serine methyl ester hydrochloride by reacting it with thionyl chloride. google.com This intermediate is then further reacted with thionyl chloride to produce the final chlorinated product. google.com This method highlights a segmented temperature control mode to achieve a high yield and purity. google.com

Role of Halogenating Reagents in Ester Chlorination

The selection of the halogenating reagent is a critical factor in the chlorination of D-serine methyl ester derivatives. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. google.comgoogle.com The reaction involves the conversion of the hydroxyl group of the serine derivative into a chloro group.

The molar ratio of the halogenating reagent to the D-serine methyl ester or its salt is an important parameter to optimize, with preferred ratios typically ranging from 1.2:1 to 1.5:1. google.com The reaction is often carried out at controlled temperatures, starting at a low temperature (e.g., 0°C) during the addition of the halogenating agent and then gradually warming to a specific reaction temperature (e.g., 20-40°C). google.com

The choice of solvent can also influence the reaction's outcome. Solvents such as acetonitrile, dichloromethane, chloroform, and ethylene (B1197577) glycol dimethyl ether have been utilized. google.com The use of a mixed solvent system, like acetonitrile and dichloromethane, has been shown to be effective. google.com

Enantiomeric Purity and Control in Synthesis

Maintaining the stereochemical integrity of the chiral center is a paramount concern during the synthesis of this compound. The starting material, D-serine, provides the initial stereochemistry. google.comwipo.int The reaction mechanisms are generally designed to proceed with retention or a predictable inversion of configuration to ensure high enantiomeric purity in the final product.

Methods starting from D-serine derivatives have been reported to produce this compound hydrochloride with high purity, often exceeding 97% and in some cases reaching up to 99%. google.comwipo.int The enantiomeric purity is a critical quality attribute, especially when the compound is used as a building block for chiral drugs. Techniques such as recrystallization can be employed to enhance the purity of the intermediates and the final product. google.com The development of synthetic methods that avoid the need for extensive purification steps while maintaining high enantiomeric excess is a key area of process optimization. google.com

Derivatives and Analog Synthesis Employing this compound

This compound serves as a versatile building block for the synthesis of a variety of other molecules, including functionalized amino acids and peptides.

Preparation of Functionalized Amino Acid Analogs

The reactivity of the chloro group in this compound allows for its displacement by various nucleophiles, leading to the formation of a wide range of functionalized amino acid analogs. This makes it a valuable precursor in medicinal chemistry and drug discovery. For instance, it is an important intermediate in the preparation of D-cycloserine, an antibiotic. google.comwipo.intgoogle.com

The synthesis of novel functionalized heterocyclic amino esters and amides with multiple stereocenters can be achieved using strategies that may involve intermediates derived from or analogous to this compound. nih.gov The ability to introduce diverse functional groups by leveraging the reactivity of the C-Cl bond is a key advantage of using this compound as a synthetic starting point.

Application in Peptide Synthesis as a Building Block

In peptide synthesis, amino acid esters are common starting materials. nih.gov this compound, as a non-proteinogenic amino acid derivative, can be incorporated into peptide chains to create peptidomimetics or peptides with unique properties. sigmaaldrich.com The presence of the chloro- substituent can influence the conformation and biological activity of the resulting peptide.

The use of rare or unnatural amino acid building blocks, such as those derived from this compound, is a strategy employed in the synthesis of non-ribosomal peptides with therapeutic potential. nih.gov The incorporation of such residues can lead to novel peptide structures with enhanced stability or specific biological activities. nih.govacs.org

Reaction Mechanisms and Intermediate Formation

The chemical versatility of this compound stems from the presence of three key functional groups: a reactive alkyl chloride, an amino group, and a methyl ester. These sites allow for a variety of chemical transformations, making it a valuable building block in synthetic chemistry. The following sections detail the primary reaction mechanisms and the formation of key intermediates.

Nucleophilic Substitution Reactions of the Chloride Moiety

The carbon-chlorine bond at the β-position of this compound is susceptible to attack by a wide range of nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction pathway allows for the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond, enabling the synthesis of diverse D-alanine derivatives.

A prominent example of this transformation is the reaction with sodium azide (B81097) (NaN₃) to form methyl (S)-2-amino-3-azidopropanoate. Azide is an excellent nucleophile for SN2 reactions due to its high nucleophilicity and relatively low basicity. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the azide salt and promote the SN2 pathway.

Mechanism: The reaction proceeds via a classic SN2 transition state. The azide ion attacks the electrophilic β-carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry at that center.

An alternative mechanistic pathway involves neighboring group participation (NGP) by the free amino group. wikipedia.orgdalalinstitute.com Under certain conditions, particularly with the amino group in its free base form, it can act as an internal nucleophile. This intramolecular attack displaces the chloride ion to form a highly strained, three-membered aziridine-2-carboxylate (B8329488) intermediate. This cyclic intermediate is highly electrophilic and can be subsequently opened by an external nucleophile. The attack of the external nucleophile typically occurs at the less sterically hindered β-carbon, resulting in the final substituted product. This pathway also results in a net retention of configuration at the α-carbon.

The table below summarizes representative nucleophilic substitution reactions on β-chloroalanine derivatives.

| Nucleophile | Product | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Azide (NaN3) | Methyl (S)-2-amino-3-azidopropanoate | Polar aprotic solvent (e.g., DMF), heat | masterorganicchemistry.comorgsyn.org |

| Thiolates (R-S-) | S-substituted D-cysteine derivatives (Lanthionines) | Base (e.g., NaH), polar solvent | ucl.ac.uk |

| Amino Group (Intramolecular) | Methyl aziridine-2-carboxylate (Intermediate) | Basic conditions to deprotonate NH2 | wikipedia.orgdalalinstitute.com |

Elimination Reactions to Form Dehydroalanine (B155165) Derivatives

This compound can undergo an elimination reaction to form the corresponding α,β-unsaturated amino acid derivative, methyl 2-amino-2-propenoate, commonly known as dehydroalanine methyl ester. This transformation is typically achieved through a base-induced E2 (elimination, bimolecular) mechanism. For this reaction to proceed efficiently, the amino group is generally protected (e.g., as a carbamate (B1207046) like Boc or Cbz) to prevent it from interfering with the base or acting as a competing nucleophile.

The mechanism requires a base to abstract the proton from the α-carbon. The acidity of this proton is increased by the electron-withdrawing effect of the adjacent ester and N-acyl groups. As the α-proton is removed, a carbanion or enolate-like intermediate is formed. This is followed by the concerted or sequential expulsion of the chloride ion from the β-carbon, leading to the formation of a new π-bond and yielding the dehydroalanine derivative.

A variety of bases can be employed to facilitate this elimination, with the choice of base and solvent influencing the reaction rate and yield. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions. However, weaker bases like cesium carbonate (Cs₂CO₃) have also been shown to be effective in promoting simultaneous esterification and elimination from N-protected serine precursors, highlighting a viable pathway for generating dehydroalanine systems. rsc.orgnih.govresearchgate.net

Mechanism:

N-Protection: The amino group of this compound is first protected (e.g., with a Boc group).

Deprotonation: A base removes the acidic α-proton.

Elimination: The resulting negative charge facilitates the elimination of the β-chloride, forming the double bond of the dehydroalanine methyl ester.

The table below outlines conditions for the formation of dehydroalanine esters from related precursors.

| Starting Material (N-Protected) | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Boc-Serine | Cesium Carbonate (Cs₂CO₃) | DMF | N-Boc-Dehydroalanine Ester | nih.govresearchgate.net |

| N-Cbz-Serine | Cesium Carbonate (Cs₂CO₃) | DMF | N-Cbz-Dehydroalanine Ester | nih.govresearchgate.net |

Hydrolysis of the Methyl Ester Group

The methyl ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-D-alanine, under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry, known as nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of a molecule of methanol (B129727) (CH₃OH) regenerate the carbonyl group, yielding the final carboxylic acid product and regenerating the acid catalyst. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. mdpi.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base methoxide (or another hydroxide ion) to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

| Condition | Key Steps | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic (e.g., H₃O⁺) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of CH₃OH | Protonated Tetrahedral Intermediate | 3-Chloro-D-alanine |

| Basic (e.g., NaOH, H₂O) | 1. Nucleophilic attack by OH⁻ 2. Elimination of CH₃O⁻ 3. Deprotonation of carboxylic acid | Tetrahedral Intermediate (Alkoxide) | 3-Chloro-D-alanine |

Biochemical and Enzymatic Activity of 3 Chloro D Alanine Methyl Ester

Interactions with Amino Acid Metabolizing Enzymes

Halogenated amino acids like 3-chloro-D-alanine are known to interact with a variety of enzymes that process natural amino acids. These interactions can range from serving as a substrate to causing potent enzyme inhibition.

Substrate Activity for Specific Enzymes

3-chloro-D-alanine has been identified as a substrate for certain bacterial enzymes. Purified D-amino acid transaminase from Bacillus sphaericus, for example, catalyzes an alpha,beta elimination reaction when exposed to the D-isomer of β-chloroalanine. nih.gov This reaction results in the formation of equimolar amounts of pyruvate, chloride, and ammonia. nih.gov Notably, the L-isomer of chloroalanine is not a substrate for this particular transaminase. nih.gov The enzyme's processing of β-chloro-D-alanine is not without consequence; a concurrent loss of enzyme activity is observed during the elimination reaction. nih.gov In the presence of the enzyme's natural substrates, D-alanine and α-ketoglutarate, β-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine. nih.gov

| Enzyme | Substrate | Products | Reference |

| D-amino acid transaminase (Bacillus sphaericus) | 3-Chloro-D-alanine | Pyruvate, Chloride, Ammonia | nih.gov |

Enzyme-Catalyzed Hydrolysis of Related Chloroalanines

The metabolism of chloroalanines is facilitated by specific enzymes that catalyze the cleavage of the carbon-chlorine bond.

A key enzyme in the metabolism of 3-chloro-D-alanine is 3-chloro-D-alanine dehydrochlorinase, also referred to as 3-chloro-D-alanine chloride-lyase. nih.govwikipedia.org This enzyme, found in certain pseudomonads resistant to high concentrations of 3-chloro-D-alanine, plays a crucial role in detoxification. nih.gov It catalyzes the cleavage of 3-chloro-D-alanine into pyruvate, ammonia, and a chloride ion. nih.govwikipedia.org This pyridoxal (B1214274) phosphate-dependent enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases. nih.govwikipedia.org

The process involves the cleavage of the carbon-chlorine bond to release a chloride ion and an unstable enamine product. expasy.org This intermediate then tautomerizes to an imine form, which subsequently undergoes hydrolytic deamination to yield pyruvate and ammonia. expasy.org

Research on the enzyme from Pseudomonas putida CR 1-1 has provided detailed characteristics.

| Property | Value | Reference |

| Molecular Weight | ~76,000 Da | nih.gov |

| Subunits | 2 identical subunits (~38,000 Da each) | nih.gov |

| Cofactor | 2 moles of pyridoxal 5'-phosphate per mole of enzyme | nih.gov |

| Catalytic Reactions | α,β-elimination of 3-chloro-D-alanine; β-replacement to form D-cysteine | nih.gov |

Beyond elimination, the enzyme can also catalyze a β-replacement reaction. nih.govexpasy.org For instance, in the presence of hydrogen sulfide, it can convert 3-chloro-D-alanine into D-cysteine. nih.govexpasy.org

Mechanism-Based Enzyme Inactivation Studies

Analogs of 3-chloro-D-alanine have proven instrumental in studies of mechanism-based enzyme inactivation, a process where an enzyme converts a benign substrate into a reactive species that irreversibly inactivates the enzyme.

Alanine (B10760859) Racemase Inhibition by Halovinylglycines

Alanine racemase is a crucial bacterial enzyme that provides D-alanine, an essential component for the synthesis of the peptidoglycan cell wall. researchgate.nettandfonline.com This makes it an attractive target for antibacterial agents. tandfonline.com Halovinylglycines, such as 3-chloro- and 3-fluorovinylglycine, are potent mechanism-based inhibitors of alanine racemase from Escherichia coli B. nih.govcapes.gov.br Their high efficiency is notable, with one lethal inactivation event occurring for every 2.2 nonlethal turnovers for chlorovinylglycine, compared to a ratio of 1 in 800 for fluoroalanine. nih.govcapes.gov.br D-chlorovinylglycine was found to be the most reactive analog studied, with a second-order rate constant for inactivation of 122 M⁻¹s⁻¹. researchgate.netnih.gov

Irreversible Enzyme Inactivation Mechanisms

The inactivation of alanine racemase by halovinylglycines proceeds through a well-defined mechanism. nih.govcapes.gov.br The process begins with an enzyme-catalyzed elimination of the halide from the inhibitor molecule. nih.govcapes.gov.br This elimination generates a highly reactive allenic intermediate. nih.govcapes.gov.br

This intermediate is at a critical branch point and partitions between two pathways:

Reversible Adduct Formation : The intermediate can form a reversible covalent adduct with the enzyme. nih.gov This adduct, characterized by an absorption maximum at 516 nm, decays and regenerates the free, active enzyme with a half-life of 23 minutes. researchgate.netnih.gov

Irreversible Inactivation : The allenic intermediate can also irreversibly alkylate a specific amino acid residue within the enzyme's active site, constituting the lethal event. researchgate.netnih.gov This irreversible alkylation targets a tyrosine residue in the sequence -Val-Gly-Tyr-Gly-Gly-Arg-. researchgate.netnih.gov

The partitioning ratio between the reversible and irreversible pathways is approximately 3:7. nih.govcapes.gov.br This efficient mechanism of generating a reactive allene during catalysis highlights a promising strategy for designing potent inhibitors for other enzymes that utilize carbanion chemistry. nih.govcapes.gov.br

Comparative Analysis with Other Inhibitors

3-Chloro-D-alanine, the active form of its methyl ester, is recognized as a potent inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis. Its inhibitory action has been evaluated in comparison to other known inhibitors of this enzyme, such as D-cycloserine and its own L-isomer, β-chloro-L-alanine.

Studies have demonstrated that β-chloro-D-alanine effectively inhibits alanine racemase from organisms like Escherichia coli and Bacillus subtilis tandfonline.comnih.gov. Its mechanism is distinct from competitive inhibitors like D-cycloserine. While D-cycloserine acts as a competitive inhibitor, β-chloro-D-alanine functions as a suicide substrate, leading to irreversible inactivation of the enzyme tandfonline.comnih.gov.

The L-isomer, β-chloro-L-alanine, also demonstrates inhibitory effects on bacterial growth but is considered less specific towards alanine racemase. It has been found to inhibit other enzymes, including decarboxylases and transaminases, which complicates its specific use as an alanine racemase inhibitor tandfonline.com. This contrasts with the more targeted activity of the D-isomer. Other standard inhibitors of this enzyme include O-carbamyl-D-serine and alafosfalin tandfonline.comnih.gov. The therapeutic application of some substrate analog inhibitors, like D-cycloserine, has been limited due to significant toxic side effects, prompting research into non-substrate analog inhibitors tandfonline.comnih.govnih.gov.

Table 1: Comparative Analysis of Alanine Racemase Inhibitors

| Inhibitor | Target Enzyme | Organism(s) Studied | Key Findings & Mechanism | Reference |

|---|---|---|---|---|

| β-Chloro-D-alanine | Alanine Racemase, D-glutamate-D-alanine transaminase | E. coli, B. subtilis | Causes 90-95% inactivation of alanine racemase; acts as a suicide substrate. | tandfonline.comnih.gov |

| D-Cycloserine | Alanine Racemase | General (bacteria) | Competitive inhibitor with a reported Ki of 6.5 × 10-4 M. | tandfonline.com |

| β-Chloro-L-alanine | Alanine Racemase, Decarboxylases, Transaminases | General (bacteria) | Inhibits bacterial growth but is less specific to alanine racemase than the D-isomer. | tandfonline.com |

Role in Cellular and Microbial Metabolic Pathways

3-Chloro-D-alanine methyl ester, through its active form, serves as a critical tool in the study of amino acid metabolism, particularly pathways involving D-alanine. Its primary role in research stems from its potent and specific inhibition of alanine racemase, the enzyme responsible for the interconversion of L-alanine and D-alanine tandfonline.comnih.gov. D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls tandfonline.com.

A key finding in this area is the compound's effect on the intracellular balance of alanine enantiomers. In untreated E. coli and B. subtilis, the free intracellular alanine pool is composed of approximately 95% D-alanine. However, after treatment with β-chloro-D-alanine, this balance shifts dramatically, with the L-isomer becoming predominant nih.gov. This demonstrates a direct and measurable intervention in the D-alanine metabolic pathway.

Furthermore, 3-chloro-D-alanine is utilized as a substrate in enzymatic synthesis research. For instance, the enzyme 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1 can utilize 3-chloro-D-alanine to synthesize a variety of D-cysteine-related amino acids through a β-replacement reaction nih.gov. This application highlights its utility not just as an inhibitor but also as a precursor in biocatalytic processes for producing valuable amino acids nih.gov.

The effects of 3-chloro-D-alanine have been documented on specific enzyme systems in various model microorganisms, leading to a deeper understanding of its biochemical impact.

In model organisms such as E. coli and B. subtilis, treatment with β-chloro-D-alanine leads to a profound inhibition of key enzymes involved in cell wall synthesis. Specifically, the activities of alanine racemase and D-glutamate-D-alanine transaminase were found to be inhibited by 90-95% in extracts from these bacteria nih.gov. This dual inhibition disrupts the supply of D-alanine necessary for peptidoglycan formation.

Conversely, some microorganisms exhibit enzyme systems that confer resistance to the compound. In Fusobacterium nucleatum, a bacterium resistant to 3-chloro-DL-alanine, the enzyme L-methionine-alpha-deamino-gamma-mercaptomethane-lyase has been identified as the source of this resistance. This enzyme possesses a 3-chloro-alanine chloride-lyase activity, which deaminates and thus detoxifies the compound nih.gov. In another example, the enzyme 3-chloro-D-alanine chloride-lyase from Pseudomonas putida actively uses the compound as a substrate for synthetic reactions, demonstrating an enzymatic interaction that is not inhibitory but rather catalytic nih.gov.

Table 2: Effects of 3-Chloro-D-alanine on Enzyme Systems in Model Organisms

| Model Organism | Enzyme System Affected | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Alanine Racemase, D-glutamate-D-alanine transaminase | 90-95% inhibition of enzyme activity. | nih.gov |

| Bacillus subtilis | Alanine Racemase, D-glutamate-D-alanine transaminase | 90-95% inhibition of enzyme activity. | nih.gov |

| Fusobacterium nucleatum | L-methionine-alpha-deamino-gamma-mercaptomethane-lyase | Enzyme exhibits 3-chloro-alanine chloride-lyase activity, degrading the compound and conferring resistance. | nih.gov |

| Pseudomonas putida | 3-chloro-D-alanine chloride-lyase | Enzyme utilizes 3-chloro-D-alanine as a substrate for synthesizing D-cysteine derivatives. | nih.gov |

The Versatile Role of this compound in Chemical Research

The chemical compound this compound, in its hydrochloride salt form, is a significant chiral building block in the field of organic and medicinal chemistry. This article explores its specific applications as a research intermediate and a probe, focusing on its role as a precursor in the synthesis of bioactive molecules and as a versatile component in complex organic synthesis.

Applications As a Research Intermediate and Probe

3-chloro-D-alanine methyl ester serves as a valuable starting material and intermediate in various synthetic pathways, primarily due to its trifunctional nature, possessing an amine, a chloro group, and a methyl ester. Its defined stereochemistry makes it particularly useful for creating complex, stereospecific molecules.

The compound is a well-established precursor in the synthesis of several biologically active molecules, most notably the antibiotic D-cycloserine and its derivatives.

This compound hydrochloride is a key intermediate in the industrial synthesis of D-cycloserine, a second-line antituberculosis drug. The typical synthetic route starts from D-serine, which is first esterified to D-serine methyl ester hydrochloride. This intermediate is then subjected to a halogenation reaction to replace the hydroxyl group with a chlorine atom, yielding this compound hydrochloride. This transformation is commonly achieved using halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The final step involves a cyclization reaction with hydroxylamine (B1172632) to form the D-cycloserine ring.

| Starting Material | Halogenating Agent | Solvent | Temperature | Yield | Purity | Reference |

| D-serine methyl ester hydrochloride | SOCl₂ | Acetonitrile (B52724)/Dichloromethane (B109758) | 0°C then 20°C | 93.8% | 97% | |

| D-serine methyl ester hydrochloride | SOCl₂ | Acetonitrile/Dichloromethane | -10°C then 30°C | 93.4% | 97.7% | |

| D-serine NCA | Thionyl chloride | Methanol (B129727) | 20°C | 93.11% | 99.49% |

This table presents selected reported yields for the synthesis of this compound hydrochloride.

The synthetic route utilizing this compound is also adaptable for the creation of D-cycloserine analogs, which are valuable for structure-activity relationship studies and the development of new therapeutic agents.

Beyond its primary role in D-cycloserine synthesis, this compound is a versatile intermediate for other bioactive compounds. It is listed as an intermediate for peptide synthesis. Peptides are a significant class of therapeutics, and incorporating unnatural amino acids like 3-chloro-D-alanine can modulate their properties. Furthermore, D-cycloserine itself, synthesized from this intermediate, serves as a crucial starting material for the synthesis of other complex antibiotics, such as the non-typical β-lactam antibiotic Lactivicin. While its L-enantiomer is a known intermediate for the antihypertensive drug ramipril, the applications of the D-form are predominantly centered around D-cycloserine and related structures.

The specific stereochemistry and multiple reactive sites of this compound make it a valuable building block for constructing complex organic molecules with a high degree of stereocontrol.

This compound possesses a chiral center at the α-carbon in the (S) configuration (designated as D in the older nomenclature). When used in a synthetic sequence, it allows for the direct introduction of this defined stereocenter into the target molecule. This is a fundamental concept in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The biological activity of many pharmaceuticals is dependent on their stereochemistry, with one enantiomer often being active while the other is inactive or even detrimental. The use of enantiomerically pure building blocks like this compound is an efficient strategy to achieve the desired stereoisomer of the final product, as exemplified by the synthesis of D-cycloserine.

The functional groups of this compound—the primary amine, the reactive chloro group, and the methyl ester—provide multiple handles for chemical modification, allowing for its derivatization for various research purposes.

One of the primary applications of its derivatization is in peptide synthesis. The amine group can be coupled with carboxylic acids of other amino acids or molecules to form peptide bonds, incorporating the chloro-alanine residue into a larger peptide chain.

The reactive C-Cl bond at the β-position can undergo nucleophilic substitution reactions. This has been demonstrated in the enzymatic synthesis of various D-cysteine derivatives from 3-chloro-D-alanine, where the chloro group is displaced by different sulfur nucleophiles. This principle allows for the creation of a library of D-alanine derivatives with diverse side chains, which can be used to probe biological systems or as intermediates for other complex molecules. The ester group can also be hydrolyzed or converted to other functional groups, further increasing the synthetic versatility of this building block. While the free acid form, 3-chloro-D-alanine, is a known enzyme inhibitor, the ester can be used to synthesize derivatives for such studies.

Analytical Research Methodologies for 3 Chloro D Alanine Methyl Ester

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable for the detailed structural analysis of 3-chloro-D-alanine methyl ester, offering insights into its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals confirm the molecular structure. For instance, the progress of syntheses involving related alanine (B10760859) methyl esters can be monitored by observing the characteristic signals of the starting material versus the product. orgsyn.org For this compound, one would expect distinct signals corresponding to the methyl ester protons (O-CH₃), the alpha-proton (α-CH), and the beta-protons (β-CH₂Cl). orgsyn.orgchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. acs.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbonyl carbon of the ester, the alpha-carbon attached to the nitrogen, the beta-carbon attached to the chlorine, and the methyl carbon of the ester group. acs.org While specific spectral data for this compound is not extensively published in public literature, the expected chemical shifts can be inferred from analyses of similar structures. chemicalbook.comspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~3.8 | Singlet | O-CH₃ (Methyl ester) |

| ¹H | ~4.0-4.2 | Triplet | α-CH (Methine proton) |

| ¹H | ~3.7-3.9 | Doublet of doublets | β-CH₂Cl (Methylene protons) |

| ¹³C | ~170-172 | - | C=O (Ester carbonyl) |

| ¹³C | ~55-57 | - | α-C (CH-NH₂) |

| ¹³C | ~52-54 | - | O-CH₃ (Methyl ester) |

| ¹³C | ~45-47 | - | β-C (CH₂-Cl) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features. acs.orgsigmaaldrich.com

The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group. acs.org Additionally, the N-H stretching of the primary amine and the C-H stretching of the alkyl portions would be visible. acs.org The presence of the chlorine atom is indicated by a C-Cl stretching vibration in the fingerprint region of the spectrum. acs.org Commercial suppliers confirm the identity of the compound by ensuring its infrared spectrum conforms to the known structure. ruifuchem.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3400 | Primary amine |

| C-H Stretch | 2850-3000 | Aliphatic (methyl and methylene) |

| C=O Stretch | 1735-1750 | Ester carbonyl |

| C-O Stretch | 1150-1250 | Ester |

| C-Cl Stretch | 600-800 | Halogen |

Source: Inferred from typical IR data for compounds with similar functional groups. acs.org

Chromatographic Analysis in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of this compound. lgcstandards.comlgcstandards.comlgcstandards.com Commercial suppliers routinely use HPLC to assay the compound, often reporting purities of greater than 95% or 98%. ruifuchem.comlgcstandards.comlgcstandards.com

Reversed-phase HPLC is a common mode used for the analysis of related amino acid esters. helixchrom.com In this setup, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier. helixchrom.com Detection is typically achieved using a UV detector. helixchrom.com Chiral HPLC methods have also been developed for enantiomeric separation of similar compounds, which is crucial for distinguishing between D and L isomers. orgsyn.org

While HPLC is more common for the direct analysis of the non-volatile this compound hydrochloride salt, Gas Chromatography (GC) can be applied in related synthetic contexts. GC is suitable for analyzing volatile starting materials, intermediates, or byproducts that may be present during the synthesis of the compound. ruifuchem.com For instance, the purity of volatile reagents used in the synthesis could be checked by GC to ensure high-quality production.

Application as an Analytical Reference Standard in Research

This compound hydrochloride serves as a crucial analytical reference standard in pharmaceutical research. lgcstandards.com It is specifically identified as an impurity of Cycloserine, an antibacterial medication. lgcstandards.comlgcstandards.comlgcstandards.comkmpharma.incymitquimica.com As a reference standard, it is used to develop and validate analytical methods for quantifying this specific impurity in bulk Cycloserine or its pharmaceutical formulations. This ensures that the drug product meets the stringent purity requirements set by regulatory agencies. Its availability as a neat material with a specified purity allows laboratories to accurately identify and quantify its presence, ensuring the safety and efficacy of the final medicinal product. lgcstandards.comlgcstandards.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 3-CHLORO-L-ALANINE HYDROCHLORIDE |

| Alanine methyl ester |

| D-alanine methyl ester hydrochloride |

| 4-Acetoxystyrene |

| 4-Bromo-2-Fluorotoluene |

| Cycloserine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.